M3258

Description

Properties

IUPAC Name |

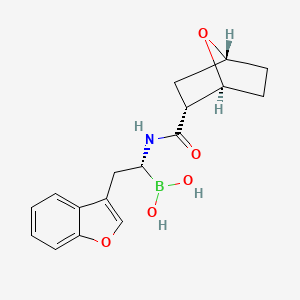

[(1R)-2-(1-benzofuran-3-yl)-1-[[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonyl]amino]ethyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BNO5/c20-17(13-8-11-5-6-15(13)24-11)19-16(18(21)22)7-10-9-23-14-4-2-1-3-12(10)14/h1-4,9,11,13,15-16,21-22H,5-8H2,(H,19,20)/t11-,13-,15+,16+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQDLTYXNINJON-OYNZBZHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(CC1=COC2=CC=CC=C21)NC(=O)C3CC4CCC3O4)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B([C@H](CC1=COC2=CC=CC=C21)NC(=O)[C@@H]3C[C@H]4CC[C@@H]3O4)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

M3258: A Deep Dive into the Selective Inhibition of the Immunoproteasome in Multiple Myeloma

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of M3258, a novel, orally bioavailable, and highly selective inhibitor of the immunoproteasome subunit LMP7 (β5i). This compound represents a targeted therapeutic strategy for multiple myeloma, leveraging the differential expression of the immunoproteasome in hematolymphoid cells. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a potent, reversible inhibitor of the Large Multifunctional Peptidase 7 (LMP7), also known as β5i or PSMB8, a key proteolytic subunit of the immunoproteasome.[1][2][3] Unlike constitutive proteasomes that are ubiquitously expressed, the immunoproteasome is predominantly found in hematopoietic cells, including malignant plasma cells in multiple myeloma.[2][3][4] This selective expression provides a therapeutic window for targeted inhibition. This compound's mechanism of action hinges on the disruption of protein homeostasis in cancer cells. By selectively inhibiting LMP7, this compound blocks the degradation of ubiquitinated proteins, leading to their accumulation.[2][5] This triggers the Unfolded Protein Response (UPR) and ultimately induces apoptosis in multiple myeloma cells.[2] Preclinical studies have demonstrated this compound's strong anti-tumor efficacy in various multiple myeloma models, including those resistant to broader-acting proteasome inhibitors.[1][6][7]

Core Mechanism of Action: Selective LMP7 Inhibition

The ubiquitin-proteasome system is a critical pathway for maintaining cellular protein homeostasis by degrading damaged or unneeded proteins.[3] In multiple myeloma, the immunoproteasome plays a crucial role in the survival of malignant plasma cells.

This compound's primary target is the LMP7 subunit of the immunoproteasome.[1][5] Its high selectivity is a key differentiating feature. It displays potent biochemical and cellular potency against LMP7 while showing significantly weaker activity against the corresponding constitutive proteasome subunit β5.[5] This selectivity is achieved through the exploitation of structural differences between the proteasome subunits.[8]

The inhibition of LMP7's chymotrypsin-like proteolytic activity by this compound leads to a cascade of cellular events:

-

Inhibition of Protein Degradation: The primary function of the proteasome is blocked, preventing the breakdown of proteins tagged with ubiquitin.[2]

-

Accumulation of Poly-ubiquitinated Proteins: This leads to a buildup of misfolded and regulatory proteins within the cell.[2][5][6]

-

Induction of the Unfolded Protein Response (UPR): The accumulation of unfolded proteins in the endoplasmic reticulum triggers a stress response known as the UPR.[2]

-

Induction of Apoptosis: When the UPR is sustained and overwhelmed, it activates pro-apoptotic signaling pathways, leading to programmed cell death. This compound has been shown to induce apoptosis as measured by caspase 3/7 activity.[5][6]

This targeted approach is designed to maximize efficacy against malignant cells while minimizing off-target effects associated with pan-proteasome inhibitors.

Quantitative Data

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Target/Cell Line | Value | Reference |

| Biochemical Potency (IC₅₀) | Human LMP7 (β5i) | 3.6 nM | [5] |

| Human LMP7 (mean) | 4.1 nM | [5] | |

| Constitutive β5 | 2519 nM | [5] | |

| Cellular Potency (IC₅₀) | LMP7 | 3.4 nM | [5] |

| MM.1S (Multiple Myeloma) | 2.2 nM | [5] | |

| U266B1 (Multiple Myeloma) | 2-37 nM | [5] | |

| Cell Viability (IC₅₀) | MM.1S Cells | 367 nM | [5] |

| Apoptosis Induction (EC₅₀) | Caspase 3/7 Activity (MM.1S) | 420 nM | [5] |

| Ubiquitinated Protein Accumulation (EC₅₀) | MM.1S Cells | 1980 nM | [5] |

Table 2: In Vivo Pharmacodynamic Effects of this compound in Xenograft Models

| Model | Treatment | Effect | Time Point | Reference |

| U266B1 Xenograft | This compound (10 and 30 mg/kg, single oral dose) | Maximal inhibition of LMP7 activity sustained | ≥24 hours | [6] |

| MM.1S Xenograft | This compound (10 mg/kg, single oral dose) | Significant suppression of LMP7 activity | 4-48 hours | [6] |

| Significant accumulation of ubiquitinated proteins | 4-48 hours | [6] | ||

| Significant induction of Caspase 3/7 activity | 14-48 hours | [6] |

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

Proteasome Activity Assays (Biochemical Potency)

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified human immunoproteasome (LMP7) and constitutive proteasome (β5).

-

Methodology:

-

Purified human 20S immunoproteasome or constitutive proteasome is incubated with a fluorogenic substrate specific for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC).

-

A dilution series of this compound is added to the reaction.

-

The reaction is incubated at 37°C.

-

The cleavage of the substrate releases a fluorescent group (AMC), and the fluorescence is measured over time using a plate reader.

-

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular Viability Assay

-

Objective: To determine the effect of this compound on the viability of multiple myeloma cell lines.

-

Methodology (Example: MM.1S cells):

-

MM.1S cells are seeded in 96-well plates.[5]

-

Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Luminescence is measured with a plate reader.

-

IC₅₀ values, the concentration at which 50% of cell growth is inhibited, are determined from the dose-response curve.[5]

-

Apoptosis Assay (Caspase 3/7 Activity)

-

Objective: To quantify the induction of apoptosis by this compound.

-

Methodology (Example: MM.1S cells):

-

MM.1S cells are treated with various concentrations of this compound.[5]

-

After incubation, a reagent containing a luminogenic substrate for activated caspases 3 and 7 (e.g., Caspase-Glo® 3/7) is added.

-

The cleavage of the substrate by caspase 3/7 generates a luminescent signal, which is proportional to the amount of caspase activity.

-

Luminescence is measured, and EC₅₀ values (the concentration for 50% maximal effect) are calculated.[5]

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy and pharmacodynamic effects of this compound in a living organism.

-

Methodology (Example: MM.1S Xenograft Model):

-

Immunocompromised mice are subcutaneously inoculated with human multiple myeloma cells (e.g., MM.1S).[6]

-

Once tumors reach a specified volume, mice are randomized into vehicle control and this compound treatment groups.

-

This compound is administered orally at specified doses and schedules (e.g., 10 mg/kg).[6]

-

Tumor volume and body weight are monitored regularly.

-

For pharmacodynamic studies, tumors are harvested at various time points after treatment to analyze LMP7 activity, levels of ubiquitinated proteins (e.g., by Western blot or ELISA), and caspase 3/7 activity.[6]

-

Visualizations: Signaling Pathways and Workflows

This compound Mechanism of Action in Multiple Myeloma

Caption: this compound selectively inhibits the LMP7 subunit, leading to apoptosis.

General Experimental Workflow for In Vitro Analysis

Caption: Workflow for assessing this compound's in vitro effects on MM cells.

Conclusion and Future Directions

This compound is a highly selective and potent inhibitor of the immunoproteasome subunit LMP7, demonstrating significant preclinical anti-tumor activity in multiple myeloma models. Its mechanism of action, centered on the induction of proteotoxic stress and apoptosis, provides a strong rationale for its clinical development. The selective nature of this compound may offer an improved safety profile compared to non-selective proteasome inhibitors. The promising preclinical data supported the initiation of a Phase I clinical trial in patients with relapsed/refractory multiple myeloma (NCT04075721).[1][6][7] Future research will focus on elucidating the full clinical potential of this compound, both as a monotherapy and in combination with other anti-myeloma agents, and identifying biomarkers to predict patient response.

References

- 1. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drughunter.com [drughunter.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

M3258: A Selective LMP7 Inhibitor for Autoimmune and Oncological Indications

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of M3258, a selective inhibitor of the immunoproteasome subunit LMP7 (Low Molecular Mass Polypeptide 7, also known as β5i). This compound has been investigated as a potential therapeutic agent for autoimmune diseases, such as Systemic Lupus Erythematosus (SLE), and various hematological malignancies. This document details the mechanism of action, selectivity, and key preclinical and clinical findings related to this compound, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key pathways and workflows.

Core Mechanism of Action

This compound is a highly selective, orally bioavailable, and reversible inhibitor of the LMP7 subunit of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome found predominantly in hematopoietic cells and in other cells upon stimulation with pro-inflammatory cytokines like interferon-gamma (IFN-γ). By selectively targeting LMP7, this compound modulates the proteolytic activity of the immunoproteasome, which plays a crucial role in the generation of MHC class I antigens and the regulation of immune cell function, including the survival and differentiation of plasma cells. This targeted inhibition is believed to ameliorate the autoimmune response in diseases like SLE by reducing the production of autoantibodies and inflammatory cytokines.

Selectivity and Potency of this compound

The selectivity of this compound for LMP7 over other proteasome subunits is a key feature, minimizing off-target effects associated with broader proteasome inhibition. The following table summarizes the inhibitory concentrations (IC50) of this compound against the catalytic subunits of both the immunoproteasome (LMP7, LMP2, MECL-1) and the constitutive proteasome (β5, β1, β2).

Table 1: Inhibitory Activity of this compound against Proteasome Subunits

| Proteasome Subunit | Target | IC50 (nM) | Selectivity vs. LMP7 |

| Immunoproteasome | |||

| LMP7 (β5i) | Primary Target | 8.2 | - |

| LMP2 (β1i) | Off-Target | >1000 | >120-fold |

| MECL-1 (β2i) | Off-Target | >1000 | >120-fold |

| Constitutive Proteasome | |||

| β5 | Off-Target | 250 | ~30-fold |

| β1 | Off-Target | >1000 | >120-fold |

| β2 | Off-Target | >1000 | >120-fold |

Preclinical and Clinical Findings

This compound has been evaluated in preclinical models of autoimmune diseases and in early-phase clinical trials.

Preclinical Data in Lupus Models

In preclinical studies using mouse models of lupus, this compound demonstrated the ability to reduce the number of plasma cells and subsequently lower the levels of autoantibodies. This is consistent with the known role of the immunoproteasome in plasma cell survival and function.

Clinical Trial Data in SLE

A Phase I, randomized, double-blind, placebo-controlled study (NCT03725347) evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with mild to moderate SLE. The key findings from this study are summarized below.

Table 2: Summary of Phase I Clinical Trial Results of this compound in SLE

| Parameter | Finding |

| Safety and Tolerability | This compound was generally well-tolerated with no dose-limiting toxicities observed. |

| Pharmacokinetics | This compound demonstrated a dose-proportional pharmacokinetic profile. |

| Pharmacodynamics | Dose-dependent inhibition of LMP7 was observed in peripheral blood mononuclear cells (PBMCs). |

| A reduction in the interferon (IFN) signature, a hallmark of SLE, was noted. | |

| A decrease in the number of long-lived plasma cells was observed. |

Key Experimental Protocols

This section provides an overview of the methodologies used to characterize the activity of this compound.

Biochemical Assay for Proteasome Inhibition

This protocol describes a typical in vitro assay to determine the IC50 of this compound against isolated proteasome subunits.

Objective: To quantify the inhibitory activity of this compound against specific proteasome subunits.

Materials:

-

Purified human 20S immunoproteasome and constitutive proteasome.

-

Fluorogenic peptide substrates specific for each subunit (e.g., Ac-ANW-AMC for LMP7/β5).

-

This compound compound in various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2).

-

384-well black plates.

-

Fluorometer.

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add 5 µL of the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.

-

Add 10 µL of purified proteasome (e.g., 0.25 nM 20S immunoproteasome) to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for compound binding.

-

Add 10 µL of the fluorogenic peptide substrate (e.g., 15 µM Ac-ANW-AMC) to each well to initiate the reaction.

-

Immediately measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) every minute for 30 minutes at 37°C.

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Plasma Cell Differentiation Assay

This protocol outlines a method to assess the effect of this compound on the differentiation of B cells into plasma cells in vitro.

Objective: To determine the impact of this compound on the generation of plasma cells from B cells.

Materials:

-

Isolated human B cells.

-

Culture medium (e.g., RPMI-1640 supplemented with 10% FBS).

-

Stimulation cocktail (e.g., IL-21, CpG oligodeoxynucleotides).

-

This compound at various concentrations.

-

Flow cytometry antibodies (e.g., anti-CD19, anti-CD27, anti-CD38, anti-CD138).

-

Flow cytometer.

Procedure:

-

Culture isolated B cells in a 96-well plate.

-

Add the stimulation cocktail to induce differentiation into plasma cells.

-

Simultaneously, treat the cells with various concentrations of this compound or a vehicle control.

-

Culture the cells for 6-7 days.

-

On the day of analysis, harvest the cells and stain them with a cocktail of fluorescently labeled antibodies against B cell and plasma cell surface markers.

-

Acquire the stained cells on a flow cytometer.

-

Analyze the data to quantify the percentage of plasma cells (e.g., CD19+CD27++CD38++CD138+) in each treatment condition.

-

Compare the percentage of plasma cells in this compound-treated cultures to the vehicle control to determine the effect of the inhibitor.

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows related to this compound.

Caption: Role of LMP7 in autoimmunity and the inhibitory action of this compound.

Caption: Workflow for determining the IC50 of this compound.

Conclusion

This compound is a potent and highly selective inhibitor of the immunoproteasome subunit LMP7. Its targeted mechanism of action provides a promising therapeutic strategy for autoimmune diseases like SLE by modulating the adaptive immune response, particularly by affecting plasma cell function and reducing the interferon signature. The favorable safety and pharmacodynamic profile observed in early clinical trials warrants further investigation of this compound in larger patient populations. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in the therapeutic potential of immunoproteasome inhibition.

The Discovery and Development of M3258: A Selective Immunoproteasome Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

M3258 is a novel, orally bioavailable, and highly selective small molecule inhibitor of the immunoproteasome subunit LMP7 (Large Multifunctional Peptidase 7 or β5i). Developed through a structure-based drug discovery program, this compound has demonstrated significant therapeutic potential in preclinical models of multiple myeloma and other hematological malignancies. Its selectivity for the immunoproteasome over the constitutive proteasome offers the potential for an improved safety profile compared to pan-proteasome inhibitors. This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and key experimental data for this compound.

Introduction: The Rationale for Selective Immunoproteasome Inhibition

The ubiquitin-proteasome system is a critical pathway for protein degradation and is a validated therapeutic target in oncology. Pan-proteasome inhibitors, such as bortezomib and carfilzomib, have transformed the treatment landscape for multiple myeloma. However, their non-selective inhibition of both the constitutive proteasome (expressed in most cells) and the immunoproteasome (predominantly expressed in hematopoietic cells) can lead to dose-limiting toxicities.[1][2]

The immunoproteasome plays a key role in processing proteins for antigen presentation and is highly expressed in malignant hematopoietic cells.[2] This differential expression provides a therapeutic window for selective inhibitors. The hypothesis that selective inhibition of the immunoproteasome subunit LMP7 could achieve potent anti-tumor activity with a more favorable safety profile drove the discovery of this compound.[3]

Discovery of this compound: A Structure-Based Approach

This compound was identified and optimized through a structure-based drug design program aimed at developing potent and selective amido boronic acid inhibitors of LMP7.[1][4] By exploiting structural differences between the S1 pocket of LMP7 and the corresponding pocket of the constitutive proteasome subunit β5, researchers at Merck KGaA developed a series of compounds with high affinity and selectivity for the immunoproteasome target.[1] This effort culminated in the identification of this compound, a covalent-reversible, potent, and orally bioavailable inhibitor of LMP7.[3]

Mechanism of Action

This compound selectively and reversibly inhibits the chymotrypsin-like activity of the LMP7 (β5i) subunit of the immunoproteasome.[2][5] This inhibition leads to a disruption of the ubiquitin-proteasome degradation pathway within malignant cells, resulting in the accumulation of poly-ubiquitylated proteins.[2] The buildup of these unfolded and misfolded proteins triggers the unfolded protein response (UPR), leading to endoplasmic reticulum stress and ultimately inducing apoptosis (programmed cell death) in tumor cells.[2]

Figure 1: Mechanism of action of this compound.

Preclinical Pharmacology and Efficacy

This compound has demonstrated potent and selective inhibition of LMP7 in both biochemical and cellular assays. This activity translates to significant anti-tumor efficacy in various preclinical models of multiple myeloma.

In Vitro Potency and Selectivity

The following table summarizes the in vitro inhibitory activity of this compound against the immunoproteasome subunit LMP7 and the constitutive proteasome subunit β5.

| Parameter | Subunit | Value | Cell Line/System | Reference |

| Biochemical IC50 | LMP7 (human) | 3.6 nM | Purified enzyme | [5] |

| β5 (human) | 2519 nM | Purified enzyme | [5] | |

| Cellular IC50 | LMP7 | 3.4 nM | MM.1S cells | [5] |

| LMP7 | 2.2 nM | MM.1S cells | [5] | |

| LMP7 | 2-37 nM | Human, rat, and dog PBMCs | [5] | |

| Ubiquitinated Protein Accumulation EC50 | 1980 nM | MM.1S cells | [5] | |

| Apoptosis Induction (Caspase 3/7) EC50 | 420 nM | MM.1S cells | [5] | |

| Cell Viability IC50 | 367 nM | MM.1S cells | [5] |

In Vivo Anti-Tumor Activity

This compound has shown robust anti-tumor activity in multiple myeloma xenograft models, including those refractory to the pan-proteasome inhibitor bortezomib.[3] Daily oral administration of this compound at doses as low as 1 mg/kg resulted in significant and prolonged suppression of tumor LMP7 activity, leading to tumor growth inhibition and even complete tumor regression.[3] In some xenograft models, this compound demonstrated superior efficacy compared to bortezomib and ixazomib.[6]

The efficacious area under the curve (AUC) range for this compound, calculated from human U266B1 and MM.1S xenograft models, was estimated to be between 6.8 and 18.3 mg*h/mL.[7]

Experimental Protocols

Biochemical Proteasome Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human immunoproteasome (LMP7) and constitutive proteasome (β5).

Methodology:

-

Purified human 20S immunoproteasome or constitutive proteasome is incubated with varying concentrations of this compound in assay buffer.

-

A fluorogenic substrate specific for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC) is added to the reaction.

-

The cleavage of the substrate, which releases the fluorescent AMC group, is monitored over time using a fluorescence plate reader.

-

The rate of substrate cleavage is calculated and plotted against the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Cellular LMP7 Inhibition Assay

Objective: To measure the potency of this compound in inhibiting LMP7 activity within intact cells.

Methodology:

-

Human multiple myeloma cell lines (e.g., MM.1S, U266B1) are seeded in multi-well plates.

-

Cells are treated with a serial dilution of this compound for a specified period.

-

A cell-permeable fluorogenic substrate for LMP7 is added to the cells.

-

The fluorescence signal, indicative of proteasome activity, is measured using a plate reader.

-

IC50 values are calculated by non-linear regression analysis.

Figure 2: Workflow for cellular LMP7 inhibition assay.

Apoptosis Assay (Caspase 3/7 Activity)

Objective: To quantify the induction of apoptosis by this compound in multiple myeloma cells.

Methodology:

-

MM.1S cells are treated with various concentrations of this compound.

-

After the treatment period, a luminogenic substrate for caspase-3 and caspase-7 is added.

-

The cleavage of the substrate by activated caspases generates a luminescent signal.

-

Luminescence is measured using a luminometer.

-

The EC50 value, representing the concentration of this compound that induces 50% of the maximal apoptotic response, is calculated.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a mouse xenograft model of multiple myeloma.

Methodology:

-

Immunocompromised mice are subcutaneously implanted with human multiple myeloma cells (e.g., U266B1 or MM.1S).

-

Once tumors reach a palpable size, mice are randomized into vehicle control and this compound treatment groups.

-

This compound is administered orally, typically on a daily schedule, at various dose levels.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measurement of LMP7 inhibition and ubiquitinated protein levels).

-

Efficacy is determined by comparing the tumor growth in treated groups to the vehicle control group.

Safety and Clinical Development

Preclinical toxicology studies in rats and dogs identified the lymphatic, hematopoietic, and intestinal systems as the main target organs for this compound.[3] Importantly, this compound did not show adverse effects on the central or peripheral nervous systems, or on cardiac and respiratory functions.[3][8] This preclinical safety profile was considered superior to that of pan-proteasome inhibitors.[3]

Based on the strong preclinical data, a Phase I clinical trial of this compound was initiated in patients with relapsed/refractory multiple myeloma.[1][4] However, the Phase 1 study was later terminated, and the results have not been publicly released.[9]

Conclusion

This compound is a potent and highly selective inhibitor of the immunoproteasome subunit LMP7 that emerged from a rigorous structure-based drug discovery campaign. Its mechanism of action, involving the induction of proteotoxic stress and apoptosis in malignant cells, is well-characterized. Extensive preclinical studies demonstrated significant anti-tumor efficacy in multiple myeloma models, coupled with a promising safety profile. While the clinical development of this compound has faced challenges, the discovery and preclinical evaluation of this compound have provided valuable insights into the therapeutic potential of selective immunoproteasome inhibition in oncology.

References

- 1. Structure-Based Optimization and Discovery of this compound, a Specific Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. M-3258 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. mdpi.com [mdpi.com]

M3258: A Technical Guide to a Selective Immunoproteasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

M3258 is a potent, orally bioavailable, and highly selective small molecule inhibitor of the large multifunctional peptidase 7 (LMP7), also known as the β5i subunit of the immunoproteasome.[1][2][3] This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, biological activity, and detailed experimental protocols for its evaluation. This compound demonstrates significant therapeutic potential, particularly in the context of multiple myeloma, by selectively targeting a key component of protein degradation in hematopoietic cells.[3][4]

Chemical Structure and Physicochemical Properties

This compound is a dipeptide boronate compound.[5] The chemical structure of this compound, including the absolute configuration of its stereocenters, is presented in Figure 1.[6]

Figure 1. Chemical Structure of this compound [6]

References

- 1. ChemGood [chemgood.com]

- 2. M-3258 | C17H20BNO5 | CID 138319683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Preclinical Profile of M3258: A Selective LMP7 Inhibitor for Cancer Research

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the preclinical data for M3258, a novel, orally bioavailable, and selective inhibitor of the immunoproteasome subunit LMP7 (large multifunctional peptidase 7, also known as β5i or PSMB8). The information presented is intended for researchers, scientists, and drug development professionals actively engaged in oncology research. This document details the mechanism of action, in vitro and in vivo efficacy, and key experimental methodologies used to characterize this compound.

Mechanism of Action

This compound is a potent, reversible, and highly selective covalent inhibitor of the LMP7 subunit of the immunoproteasome.[1][2][3][4] The immunoproteasome is a specialized form of the proteasome predominantly expressed in cells of hematolymphoid origin.[1][4][5] It plays a crucial role in protein homeostasis and the generation of peptides for presentation on MHC class I molecules.[5][6] In malignant cells, particularly those of hematological origin like multiple myeloma, there is a high dependency on proteasome function for survival.[1][7]

By selectively inhibiting LMP7, this compound disrupts the proteolytic activity of the immunoproteasome. This leads to the accumulation of ubiquitinated proteins within the cancer cell, inducing proteotoxic stress and ultimately triggering apoptosis (programmed cell death).[1][5][7] This selective approach aims to provide a wider therapeutic window and a more favorable safety profile compared to pan-proteasome inhibitors, which target subunits in both the immunoproteasome and the constitutively expressed proteasome.[3][6][8]

In addition to its direct cytotoxic effects, this compound has been shown to modulate the tumor microenvironment (TME) in solid tumors like triple-negative breast cancer (TNBC) and inflammatory breast cancer (IBC).[9][10] Preclinical data indicate that this compound can reduce the abundance of tumor-associated M2 macrophages and enhance the activation of tumor-infiltrating CD8+ T cells, suggesting a dual role in directly killing tumor cells and promoting an anti-tumor immune response.[9][10]

Quantitative Preclinical Data

This compound demonstrates potent and selective inhibition of LMP7 across various cell-free and cellular assays. Its activity has been characterized in multiple myeloma (MM), triple-negative breast cancer (TNBC), and inflammatory breast cancer (IBC) cell lines.

| Parameter | System/Cell Line | Value | Reference |

| LMP7 Inhibition (IC50) | Human (cell-free) | 4.1 nM | [4][11] |

| MM.1S (Multiple Myeloma) | 2.2 nM | [11] | |

| TNBC/IBC Cell Lines | 6.5 - 212.8 nM | [12] | |

| β5 Inhibition (IC50) | Constitutive Proteasome | 2,519 nM | [4][11] |

| Apoptosis Induction (EC50) | MM.1S (Caspase 3/7 Activity) | 420 nM | [5][11] |

| Ubiquitinated Protein Accumulation (EC50) | MM.1S | 1,980 nM | [5][11] |

| Cell Viability (IC50) | MM.1S | 367 nM | [5][11] |

| TNBC/IBC Cell Lines | 1 - 20 µM | [12] | |

| Table 1: Summary of this compound in vitro activity. |

This compound has shown significant antitumor activity in various xenograft models, demonstrating superiority in some contexts to approved non-selective proteasome inhibitors.[7]

| Cancer Type | Xenograft Model | Treatment | Key Outcome | Reference |

| Multiple Myeloma | U266B1 | 10 mg/kg, PO, QD | Prolonged complete tumor regression. Significantly more efficacious than bortezomib. | [7] |

| Multiple Myeloma | OPM-2 | Not Specified | Elevated efficacy compared to bortezomib and ixazomib. | [7] |

| Mantle Cell Lymphoma | Granta-519 | Not Specified | Elevated efficacy compared to bortezomib and ixazomib. | [7] |

| Multiple Myeloma | Bortezomib-refractory models | As low as 1 mg/kg, PO, QD | Strong antitumor activity, up to complete regression. | [3][8] |

| TNBC / IBC | SUM-149 PT (in humanized mice) | 10 mg/kg, PO, QD | Significant tumor growth inhibition (31.4%, P < 0.01) vs. vehicle. | [12] |

| Table 2: Summary of this compound in vivo efficacy in cancer models. |

Experimental Protocols and Methodologies

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. This section outlines the core protocols used in the characterization of this compound.

-

LMP7 Proteolytic Activity Assay : The inhibitory activity of this compound was assessed using a fluorogenic LMP7-specific peptidic substrate, (Ac-ANW)2R110.[12]

-

Cell Viability Assays :

-

Apoptosis Assay : Apoptosis induction was quantified by measuring caspase 3/7 activity using the Caspase-Glo® 3/7 Assay (Promega) in tumor lysates or cell cultures.[5][7][10]

-

Western Blotting : This technique was used to assess the levels of ubiquitinated proteins in cell lysates following this compound treatment.[7][12] It was also used to confirm that this compound did not affect LMP7 protein expression levels.[12]

-

IFNγ Stimulation : In studies involving TNBC and IBC cell lines, cells were often pre-treated with interferon-gamma (IFNγ) to induce higher expression of the immunoproteasome, which enhanced cellular sensitivity to this compound.[10][12]

The antitumor efficacy of this compound was evaluated in various mouse models. The general workflow for these studies is depicted below.

-

Animal Models :

-

Multiple Myeloma : Subcutaneous xenograft models using human multiple myeloma cell lines (e.g., U266B1, MM.1S, OPM-2) in mice were common.[5][7]

-

TNBC/IBC : A SUM-149 PT xenograft model was established in humanized mice to evaluate the impact of this compound on a competent immune system within the tumor microenvironment.[10][12]

-

-

Drug Administration : this compound was administered orally, typically on a once-daily schedule, with doses ranging from 1 mg/kg to 30 mg/kg.[5][7][8]

-

Pharmacodynamic (PD) Analyses : To confirm target engagement in vivo, tumor tissues were collected post-treatment. Lysates were prepared to measure LMP7 activity, levels of ubiquitinated proteins, and caspase 3/7 activity as a marker for apoptosis.[5][7]

-

Tumor Microenvironment Analysis : In the humanized mouse model, terminal tumor samples were analyzed using single-cell RNA sequencing (scRNA-seq) to examine the effect of this compound on various immune cell populations within the TME.[12]

Summary and Future Directions

The preclinical data for this compound strongly support its development as a novel therapeutic agent for hematological malignancies and potentially for solid tumors characterized by an inflammatory microenvironment.[7][9] Its high selectivity for LMP7 translates to potent antitumor activity in multiple myeloma models, including those resistant to broader-acting proteasome inhibitors.[3][7][8] Furthermore, its ability to modulate the tumor microenvironment in breast cancer models opens a promising new avenue for its application.[9][10]

The robust preclinical profile, demonstrating significant and prolonged target engagement in vivo, has supported the initiation of a Phase I clinical study in patients with relapsed/refractory multiple myeloma (NCT04075721).[1][2][7] Future research will likely focus on identifying predictive biomarkers of response and exploring rational combination strategies to further enhance the clinical utility of this selective immunoproteasome inhibitor.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. scispace.com [scispace.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. LMP7-Specific Inhibitor this compound Modulates the Tumor Microenvironment of Triple-Negative Breast Cancer and Inflammatory Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. aacrjournals.org [aacrjournals.org]

M3258: A Selective Immunoproteasome Inhibitor Driving Tumor Cell Apoptosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

M3258 is an orally bioavailable, potent, and highly selective small molecule inhibitor of the immunoproteasome subunit LMP7 (Large Multifunctional Peptidase 7, also known as β5i or PSMB8)[1][2]. The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and is often upregulated in various hematological malignancies and solid tumors. Its primary function is to degrade ubiquitinated proteins, a critical process for maintaining cellular homeostasis. By selectively targeting LMP7, this compound disrupts protein degradation in cancer cells, leading to an accumulation of misfolded and poly-ubiquitinated proteins. This induces a state of severe cellular stress, known as proteotoxic stress, which ultimately triggers programmed cell death, or apoptosis, in tumor cells[1][3]. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its efficacy in various cancer models, and detailed experimental protocols for its study.

Core Mechanism of Action: Induction of Proteotoxic Stress and Apoptosis

This compound's primary mechanism of action revolves around the selective inhibition of the chymotrypsin-like activity of the LMP7 subunit of the immunoproteasome. This selective inhibition disrupts the normal process of protein degradation, leading to a cascade of events culminating in apoptosis.

Signaling Pathway of this compound-Induced Apoptosis

The inhibition of LMP7 by this compound results in the accumulation of poly-ubiquitinated proteins within the cancer cell[1][3]. This accumulation overwhelms the protein-folding capacity of the endoplasmic reticulum (ER), leading to ER stress and the activation of the Unfolded Protein Response (UPR). The UPR is a complex signaling network that initially aims to restore cellular homeostasis. However, under prolonged and severe stress, as induced by this compound, the UPR shifts towards a pro-apoptotic response. This involves the activation of key effector caspases, such as caspase-3 and caspase-7, which are central executioners of apoptosis[1][4].

Caption: this compound-induced apoptosis signaling pathway.

Quantitative Analysis of this compound's Anti-Tumor Activity

The efficacy of this compound has been quantified in various preclinical studies, demonstrating its potent and selective anti-cancer properties.

In Vitro Efficacy of this compound

This compound exhibits potent inhibitory activity against the LMP7 subunit and effectively reduces the viability of various cancer cell lines.

| Parameter | Cell Line | Cancer Type | Value | Reference |

| LMP7 Inhibition (IC50) | Human (biochemical) | - | 3.6 nM | [1] |

| MM.1S | Multiple Myeloma | 2.2 nM | [1] | |

| U266B1 | Multiple Myeloma | 2-37 nM (range in various cell lines) | [1] | |

| BCX-010 | Triple-Negative Breast Cancer | 20 nM | [2] | |

| SUM-149 PT | Inflammatory Breast Cancer | 210 nM | [2] | |

| FC-IBC02 | Inflammatory Breast Cancer | 1210 nM | [2] | |

| HCC1187 | Triple-Negative Breast Cancer | 10 nM | [2] | |

| Cell Viability (IC50) | MM.1S | Multiple Myeloma | 367 nM | [1] |

| Ubiquitinated Protein Accumulation (EC50) | MM.1S | Multiple Myeloma | 1980 nM | [1] |

| Caspase-3/7 Activity (EC50) | MM.1S | Multiple Myeloma | 420 nM (>3.5-fold induction) | [1][4] |

In Vivo Efficacy of this compound

This compound has demonstrated significant anti-tumor efficacy in various xenograft models.

| Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Multiple Myeloma | MM.1S | 10 mg/kg, single oral dose | Significant suppression of LMP7 activity and induction of apoptosis within 4-24 hours | [3][4] |

| Multiple Myeloma | U266B1 | 1 mg/kg, once daily oral | Sustained tumor regression | [4] |

| Mantle Cell Lymphoma | - | Not specified | Superior efficacy compared to bortezomib and ixazomib | [3] |

| Triple-Negative Breast Cancer | SUM-149 PT | 10 mg/kg, once daily oral | Significant tumor growth inhibition |

Detailed Experimental Protocols

Reproducible and rigorous experimental design is crucial for evaluating the efficacy of this compound. The following are detailed protocols for key assays.

Caspase-Glo® 3/7 Assay for Apoptosis Assessment

This assay quantifies caspase-3 and -7 activities, which are indicative of apoptosis.

Workflow:

Caption: Workflow for the Caspase-Glo® 3/7 Assay.

Methodology:

-

Cell Plating: Seed tumor cells in a 96-well white-walled plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

-

Compound Treatment: Treat cells with varying concentrations of this compound. Include vehicle-treated (e.g., DMSO) and positive control (e.g., staurosporine) wells.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

-

Incubation and Measurement: Incubate the plate at room temperature for 1-2 hours, protected from light. Measure the luminescence using a plate reader.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.

Methodology:

-

Cell Plating and Treatment: Follow the same procedure as for the Caspase-Glo® 3/7 Assay.

-

Assay Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

-

Incubation and Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence.

Western Blot Analysis for Ubiquitinated Proteins

This technique is used to detect the accumulation of poly-ubiquitylated proteins following this compound treatment.

Methodology:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% gradient SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ubiquitin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound represents a promising therapeutic agent that selectively targets the LMP7 subunit of the immunoproteasome, leading to potent induction of apoptosis in a variety of cancer cells, particularly those of hematopoietic origin. Its mechanism of action, centered on the induction of proteotoxic stress, provides a clear rationale for its anti-tumor activity. The quantitative data from both in vitro and in vivo studies underscore its potential as a valuable candidate for cancer therapy. The detailed experimental protocols provided in this guide offer a robust framework for further investigation into the therapeutic applications of this compound and other selective immunoproteasome inhibitors. Further research is warranted to fully elucidate the intricacies of the downstream signaling pathways, particularly the specific arms of the Unfolded Protein Response, that are activated by this compound and to expand the evaluation of its efficacy in a broader range of cancer types.

References

- 1. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Understanding the immunoproteasome and M3258

An In-depth Technical Guide to the Immunoproteasome and the Selective Inhibitor M3258

Introduction to the Immunoproteasome

The proteasome is a critical multi-catalytic protease complex responsible for degrading most intracellular proteins in eukaryotic cells, thereby controlling protein quality and regulating cellular processes. While the constitutive proteasome (c-proteasome) is expressed in all cell types, a specialized isoform known as the immunoproteasome (i-proteasome) is predominantly expressed in hematopoietic cells. Its expression can be induced in other cell types by pro-inflammatory stimuli like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). The immunoproteasome plays a vital role in the adaptive immune response, particularly in processing antigens for presentation by major histocompatibility complex (MHC) class I molecules. Due to its central role in immune cell function and pro-inflammatory signaling, the immunoproteasome has emerged as a promising therapeutic target for autoimmune diseases and certain cancers.

Structure and Function

The immunoproteasome shares the same 20S core particle structure as the constitutive proteasome, which is composed of four stacked heptameric rings. However, it differs in its catalytically active β-subunits. In the immunoproteasome, the constitutive catalytic subunits β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like) are replaced by the inducible subunits β1i (LMP2), β2i (MECL-1), and β5i (LMP7), respectively. This substitution alters the cleavage preferences of the proteasome, enhancing its ability to generate peptide fragments that are optimal for binding to MHC class I molecules. This enhanced processing is crucial for generating a diverse repertoire of viral and tumor-derived epitopes to elicit robust CD8+ T-cell responses.

Beyond antigen processing, the immunoproteasome is integral to maintaining protein homeostasis in immune cells under conditions of stress and is involved in regulating cytokine production and T-cell differentiation.

Role in the Immune Response: Antigen Presentation

The primary function of the immunoproteasome is to optimize the generation of peptides for the MHC class I antigen presentation pathway. By cleaving proteins after hydrophobic and basic residues, the immunoproteasome produces peptide fragments with C-terminal anchor residues that have a high affinity for the peptide-binding groove of MHC class I molecules. These peptide-MHC complexes are then transported to the cell surface for surveillance by cytotoxic T lymphocytes (CTLs).

This compound: A Selective Immunoproteasome Inhibitor

This compound is a novel, potent, and highly selective small molecule inhibitor of the immunoproteasome. It was developed to specifically target the β5i (LMP7) subunit, which is the primary chymotrypsin-like active site of the immunoproteasome. This high degree of selectivity for LMP7 over its constitutive counterpart (β5) and other catalytic subunits minimizes off-target effects on the constitutive proteasome, which is essential for normal cellular function in non-immune cells. This selectivity profile suggests a potentially wider therapeutic window compared to non-selective proteasome inhibitors.

Mechanism of Action

This compound acts by binding to the active site of the LMP7 subunit, thereby inhibiting its proteolytic activity. This blockade disrupts the downstream functions of the immunoproteasome. By inhibiting LMP7, this compound has been shown to modulate the differentiation and function of key immune cells, notably by reducing the pro-inflammatory activity of T helper 1 (Th1) and Th17 cells. These cells are known to be key drivers in the pathophysiology of many autoimmune diseases.

Preclinical Data

Preclinical studies have demonstrated the high selectivity and potent anti-inflammatory effects of this compound.

Table 1: In Vitro Selectivity of this compound Quantitative data from biochemical assays shows that this compound is over 100-fold more selective for the immunoproteasome subunit β5i (LMP7) compared to the corresponding constitutive subunit β5.

| Subunit Target | Proteasome Type | Activity Type | IC50 (nM) | Selectivity (β5 / β5i) |

| β5i (LMP7) | Immunoproteasome | Chymotrypsin-like | < 10 | > 100-fold |

| β5 (c) | Constitutive | Chymotrypsin-like | > 1000 | |

| β1i (LMP2) | Immunoproteasome | Caspase-like | > 10000 | |

| β1 (c) | Constitutive | Caspase-like | > 10000 | |

| β2i (MECL-1) | Immunoproteasome | Trypsin-like | > 10000 | |

| β2 (c) | Constitutive | Trypsin-like | > 10000 | |

| (Note: Data synthesized from multiple preclinical reports. Exact values may vary between specific assays but consistently demonstrate high selectivity for β5i.) |

In animal models of autoimmune diseases, such as systemic lupus erythematosus (SLE), administration of this compound has been shown to reduce disease markers, including autoantibody production and renal inflammation.

Signaling Pathways Modulated by this compound

Inhibition of the immunoproteasome by this compound has profound effects on T-cell signaling and differentiation. It has been shown to suppress the differentiation of pathogenic Th1 and Th17 cells, which are dependent on immunoproteasome activity for their function and stability. This leads to a reduction in the secretion of pro-inflammatory cytokines such as IFN-γ and IL-17.

Key Experimental Protocols

Protocol: Biochemical Assay for Immunoproteasome Activity

This protocol describes a representative method for measuring the specific activity of the immunoproteasome's catalytic subunits using fluorogenic substrates.

Objective: To determine the IC50 of an inhibitor (e.g., this compound) against the β5i (LMP7) subunit.

Materials:

-

Purified 20S immunoproteasome

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA

-

Fluorogenic Substrate for β5i: Suc-LLVY-AMC (Suc-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin)

-

Test Inhibitor: this compound, serially diluted in DMSO

-

96-well black microplates

-

Fluorometric plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Methodology:

-

Prepare Reagents: Thaw purified immunoproteasome and substrate on ice. Prepare serial dilutions of this compound in DMSO, then dilute further in Assay Buffer to the desired final concentrations.

-

Assay Setup: To each well of the 96-well plate, add:

-

50 µL of Assay Buffer

-

10 µL of diluted this compound or DMSO (vehicle control)

-

20 µL of purified immunoproteasome (e.g., at a final concentration of 0.5 nM)

-

-

Pre-incubation: Gently mix the plate and incubate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add 20 µL of the Suc-LLVY-AMC substrate (e.g., at a final concentration of 15 µM) to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in the fluorometer pre-warmed to 37°C. Measure the increase in fluorescence intensity (due to AMC release) every 60 seconds for 30-60 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence vs. time plot.

-

Normalize the rates relative to the vehicle (DMSO) control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Clinical Perspective and Future Directions

The high selectivity of this compound for the immunoproteasome makes it an attractive candidate for the treatment of autoimmune diseases where pathogenic T-cells and pro-inflammatory cytokines play a central role. By targeting a key node of the immune response while sparing the housekeeping functions of the constitutive proteasome, this compound may offer an improved safety profile over less selective inhibitors. This compound has been investigated in Phase I clinical trials, and its development is ongoing. Further clinical studies are needed to fully evaluate the efficacy and safety of this therapeutic approach in patients with diseases like SLE, rheumatoid arthritis, and inflammatory bowel disease. The continued exploration of selective immunoproteasome inhibition represents a promising frontier in immunology and drug development.

M3258 for Hematological Malignancy Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

M3258 is an orally bioavailable, potent, and highly selective reversible inhibitor of the immunoproteasome subunit LMP7 (large multifunctional peptidase 7, also known as β5i or PSMB8).[1] The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells, playing a crucial role in protein homeostasis.[1] In hematological malignancies such as multiple myeloma, which are highly dependent on the ubiquitin-proteasome system for survival and proliferation, the selective inhibition of LMP7 by this compound presents a promising therapeutic strategy. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols for its investigation in the context of hematological malignancy research.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high selectivity for the LMP7 subunit of the immunoproteasome over other proteasomal subunits.[1] This selectivity offers the potential for a more favorable safety profile compared to pan-proteasome inhibitors, which can be limited by off-target toxicities. This compound has shown robust anti-tumor efficacy in various preclinical models of multiple myeloma.[1][2] A Phase I clinical trial (NCT04075721) was initiated to evaluate the safety and efficacy of this compound in patients with relapsed/refractory multiple myeloma; however, this trial was later terminated.[3]

Mechanism of Action

This compound exerts its anti-cancer effects by specifically targeting and inhibiting the chymotrypsin-like activity of the LMP7 subunit of the immunoproteasome.[1] This inhibition disrupts the normal process of protein degradation within malignant hematopoietic cells.

The downstream consequences of LMP7 inhibition include:

-

Accumulation of Ubiquitinated Proteins: Inhibition of the proteasome leads to the buildup of poly-ubiquitylated proteins that would normally be degraded.[1]

-

Induction of the Unfolded Protein Response (UPR): The accumulation of misfolded and ubiquitinated proteins triggers the UPR, a cellular stress response.

-

Induction of Apoptosis: Sustained ER stress and UPR activation ultimately lead to programmed cell death (apoptosis) in cancer cells.[1]

dot

Quantitative Preclinical Data

This compound has demonstrated potent and selective activity in a variety of preclinical assays. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Proteasome Subunit | Mean IC50 (nmol/L) |

| Immunoproteasome | |

| LMP7 (β5i) | 4.1[1] |

| LMP2 (β1i) | >30,000[1] |

| MECL-1 (β2i) | >30,000[1] |

| Constitutive Proteasome | |

| β5 | 2,519[1] |

| β1 | >30,000[1] |

| β2 | >30,000[1] |

Table 2: In Vitro Cellular Activity of this compound in MM.1S Multiple Myeloma Cells

| Assay | IC50 / EC50 (nmol/L) |

| LMP7 Activity Inhibition | Not explicitly provided, but potent inhibition shown[1] |

| Ubiquitinated Protein Accumulation (EC50) | 1980[4] |

| Caspase 3/7 Activity Induction (EC50) | 420[4] |

| Cell Viability (IC50) | 367[4] |

Table 3: In Vivo Efficacy of this compound in Multiple Myeloma Xenograft Models

| Xenograft Model | This compound Dose and Schedule | Outcome |

| U266B1 | 1 mg/kg, orally, once daily | Sustained tumor regression[1] |

| MM.1S | 10 mg/kg, orally, once daily | Delayed tumor growth/stasis[1] |

| OPM-2 | Not specified | Superior efficacy compared to bortezomib and ixazomib[1] |

| Granta-519 (Mantle Cell Lymphoma) | Not specified | Superior efficacy compared to bortezomib and ixazomib[1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the activity of this compound.

Cell-Free Proteasome Subunit Inhibition Assay

Objective: To determine the inhibitory activity of this compound against purified human immunoproteasome and constitutive proteasome subunits.

Protocol:

-

Purified human immunoproteasomes or constitutive proteasomes are pre-incubated with varying concentrations of this compound for a specified time (e.g., 2 hours).

-

A fluorogenic peptide substrate specific for each subunit (e.g., Ac-ANW-AMC for LMP7) is added to initiate the enzymatic reaction.

-

The cleavage of the substrate, resulting in the release of a fluorescent molecule (AMC), is monitored over time using a fluorescence plate reader.

-

The rate of substrate cleavage is calculated, and IC50 values are determined by fitting the data to a dose-response curve.

Cellular LMP7 Activity Assay

Objective: To measure the inhibition of LMP7 activity by this compound in intact cells.

Protocol:

-

Hematological malignancy cell lines (e.g., MM.1S, U266B1) are seeded in 96-well plates.

-

Cells are treated with a range of this compound concentrations for a defined period (e.g., 2 hours).

-

A cell-permeable fluorogenic substrate for LMP7 is added to the wells.

-

The fluorescence signal is measured using a plate reader.

-

IC50 values are calculated based on the reduction in fluorescence signal relative to untreated control cells.

Ubiquitinated Protein Accumulation Assay (Western Blot)

Objective: To assess the accumulation of ubiquitinated proteins following this compound treatment.

Protocol:

-

Cells are treated with this compound for a specified duration (e.g., 6 hours).

-

Cells are lysed, and total protein concentration is determined.

-

Equal amounts of protein from each sample are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for ubiquitin.

-

Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

dot

Apoptosis Induction Assay (Caspase 3/7 Activity)

Objective: To quantify the induction of apoptosis by this compound through the measurement of caspase 3 and 7 activity.

Protocol:

-

Cells are seeded in 96-well plates and treated with this compound for an extended period (e.g., 72 hours).

-

A luminogenic or fluorogenic substrate for caspase 3/7 (containing the DEVD peptide sequence) is added to the cells.

-

The plate is incubated to allow for substrate cleavage by active caspases.

-

The resulting luminescence or fluorescence signal is measured with a plate reader.

-

EC50 values are determined from the dose-response curve of caspase activity.

Cell Viability Assay

Objective: To determine the effect of this compound on the viability of hematological malignancy cell lines.

Protocol:

-

Cells are plated in 96-well plates and treated with various concentrations of this compound for a prolonged period (e.g., 96 hours).

-

A reagent to assess cell viability, such as a tetrazolium salt (e.g., MTT, MTS) or a reagent that measures ATP content (e.g., CellTiter-Glo®), is added to each well.

-

After an appropriate incubation period, the absorbance or luminescence is measured.

-

IC50 values are calculated by comparing the signal from treated cells to that of untreated controls.

In Vivo Subcutaneous Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous multiple myeloma mouse model.

Protocol:

-

Human multiple myeloma cells (e.g., U266B1, MM.1S) are mixed with Matrigel and injected subcutaneously into the flank of immunocompromised mice (e.g., SCID or Rag2-/-).

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and vehicle control groups.

-

This compound is administered orally at specified doses and schedules.

-

Tumor volume is measured regularly with calipers.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measurement of LMP7 inhibition, ubiquitinated protein levels, and apoptosis markers).

dotdot digraph "Xenograft_Model_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Subcutaneous Xenograft Model Workflow", splines=ortho, rankdir="TB", maxwidth="760px"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Cell_Injection [label="Subcutaneous Injection\nof Tumor Cells", fillcolor="#FFFFFF"]; Tumor_Growth [label="Tumor Growth to\nPalpable Size", fillcolor="#FFFFFF"]; Randomization [label="Randomization of Mice", fillcolor="#FFFFFF"]; Treatment [label="Oral Administration of\nthis compound or Vehicle", fillcolor="#FFFFFF"]; Monitoring [label="Tumor Volume\nMeasurement", fillcolor="#FFFFFF"]; Endpoint [label="Endpoint Analysis\n(Tumor Excision)", fillcolor="#FFFFFF"];

Cell_Injection -> Tumor_Growth; Tumor_Growth -> Randomization; Randomization -> Treatment; Treatment -> Monitoring [label="Regularly"]; Monitoring -> Endpoint [label="At study end"]; }

References

- 1. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Clinical Trial: NCT04075721 - My Cancer Genome [mycancergenome.org]

- 4. medchemexpress.com [medchemexpress.com]

M3258: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

M3258 is an orally bioavailable, potent, and highly selective reversible inhibitor of the large multifunctional peptidase 7 (LMP7), also known as β5i or PSMB8. LMP7 is the chymotrypsin-like proteolytic subunit of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells, playing a crucial role in protein homeostasis and the adaptive immune response.[1][2] In malignant hematopoietic cells, such as those in multiple myeloma, the immunoproteasome is highly expressed and contributes to the degradation of ubiquitinated proteins, promoting cell survival.[3]

This compound's selective inhibition of LMP7 offers a targeted therapeutic approach. By blocking the proteolytic activity of this subunit, this compound disrupts the ubiquitin-proteasome degradation pathway, leading to an accumulation of poly-ubiquitylated proteins. This, in turn, induces the unfolded protein response (UPR) and triggers apoptosis in tumor cells.[1] Preclinical studies have demonstrated the antitumor efficacy of this compound in various multiple myeloma models, including those resistant to other proteasome inhibitors.[3][4] A Phase I clinical trial in patients with relapsed/refractory multiple myeloma has been initiated to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.

Mechanism of Action

This compound selectively and reversibly binds to the LMP7 subunit of the immunoproteasome. This inhibition of LMP7's chymotrypsin-like activity is the primary mechanism driving its anti-cancer effects.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comprehensive quantitative and qualitative evaluation of extrapolation of intravenous pharmacokinetic parameters from rat, dog, and monkey to humans. I. Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for M3258 In Vitro Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: M3258 is an orally bioavailable, potent, reversible, and highly selective inhibitor of the immunoproteasome subunit LMP7 (β5i).[1][2][3] It has demonstrated significant anti-tumor efficacy in preclinical models of multiple myeloma and has been investigated for its role in modulating the tumor microenvironment in other cancers like triple-negative breast cancer.[3][4][5][6] These application notes provide detailed protocols for key in vitro assays to evaluate the activity of this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency and efficacy of this compound across various assays and cell lines.

Table 1: Biochemical and Cellular Inhibitory Potency of this compound

| Target | Assay Type | Value | Species | Source |

| LMP7 (β5i) | Biochemical IC50 | 3.6 nM | Human | [1] |

| LMP7 (β5i) | Biochemical IC50 | 4.1 nM | Human | [1][5][7] |

| β5 (constitutive) | Biochemical IC50 | 2519 nM | Human | [1][5] |

| LMP7 (β5i) | Cellular IC50 (MM.1S cells) | 3.4 nM | Human | [1] |

| LMP7 (β5i) | Cellular IC50 (MM.1S cells) | 2.2 nM | Human | [1] |

| LMP7 (β5i) | Cellular IC50 (U266B1 cells) | 2-37 nM | Human | [1] |

| LMP7 (β5i) | Cellular IC50 (PBMCs) | 2-37 nM | Human, Rat, Dog | [1] |

Table 2: Cellular Effects of this compound in Multiple Myeloma (MM.1S) Cells

| Assay | Parameter | Value | Treatment Time | Source |

| Ubiquitinated Protein Accumulation | EC50 | 1980 nM | 6 hours | [1][5][7] |

| Apoptosis (Caspase 3/7 Activity) | EC50 | 420 nM | 72 hours | [1][5][7] |

| Cell Viability | IC50 | 367 nM | 96 hours | [1][5][7] |

Signaling Pathway

This compound selectively inhibits the LMP7 subunit of the immunoproteasome. This inhibition disrupts the normal degradation of ubiquitinated proteins, leading to their accumulation within the cell. The resulting proteotoxic stress triggers the intrinsic apoptotic pathway, characterized by the activation of caspases, ultimately leading to cancer cell death. In immune cells, this compound has been shown to suppress inflammatory signaling pathways such as the TNFα and IFNα responses.[4]

Caption: this compound inhibits the LMP7 subunit of the immunoproteasome, leading to apoptosis.

Experimental Protocols

Cell Viability Assay

This protocol is designed to determine the IC50 value of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MM.1S, SUM-149 PT)

-

Complete cell culture medium

-

This compound compound

-

96-well clear-bottom cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells.

-

Incubate the plate for 96 hours at 37°C in a humidified incubator with 5% CO2.

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Calculate the IC50 value by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Caption: Workflow for determining the IC50 of this compound using a cell viability assay.

Apoptosis Assay (Caspase 3/7 Activity)

This protocol measures the induction of apoptosis by this compound through the quantification of caspase 3/7 activity.

Materials:

-

Cancer cell lines (e.g., MM.1S, BCX-010)

-

Complete cell culture medium

-

This compound compound

-

96-well white-bottom cell culture plates

-

Caspase-Glo® 3/7 Assay kit

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound for 72 hours.

-

Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

-

Mix the contents on an orbital shaker for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours.

-

Measure luminescence to determine caspase 3/7 activity.

-

Calculate the EC50 value by plotting the fold induction of caspase activity against the log concentration of this compound.

Ubiquitinated Protein Accumulation Assay

This protocol assesses the ability of this compound to inhibit proteasome function, leading to the accumulation of ubiquitinated proteins.

Materials:

-

MM.1S cells

-

Complete cell culture medium

-

This compound compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and Western blot apparatus

-

Primary antibody against ubiquitin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat MM.1S cells with various concentrations of this compound for 6 hours.

-

Harvest the cells and lyse them in lysis buffer.

-

Quantify the protein concentration in each lysate using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and then incubate with a primary antibody against ubiquitin.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Perform densitometric analysis to quantify the accumulation of ubiquitinated proteins and determine the EC50 value.

Caption: Workflow for assessing ubiquitinated protein accumulation via Western blot.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Facebook [cancer.gov]

- 3. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound Is a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) Delivering Efficacy in Multiple Myeloma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LMP7-Specific Inhibitor this compound Modulates the Tumor Microenvironment of Triple-Negative Breast Cancer and Inflammatory Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

Application Notes and Protocols for M3258 in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

M3258 is an orally bioavailable, potent, and highly selective reversible inhibitor of the immunoproteasome subunit LMP7 (Large Multifunctional Peptidase 7, also known as β5i or PSMB8).[1][2][3] The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells, including malignant cells found in multiple myeloma and mantle cell lymphoma.[1][2] this compound's mechanism of action involves the suppression of LMP7 activity, leading to an accumulation of ubiquitinated proteins and subsequent induction of apoptosis in cancer cells.[1][2][3] Preclinical studies have demonstrated this compound's strong anti-tumor efficacy in various xenograft models, including those resistant to standard proteasome inhibitors like bortezomib.[4]

These application notes provide detailed protocols for the use of this compound in preclinical xenograft models of multiple myeloma and mantle cell lymphoma, intended to guide researchers in evaluating its therapeutic potential.

Mechanism of Action: Targeting the Immunoproteasome